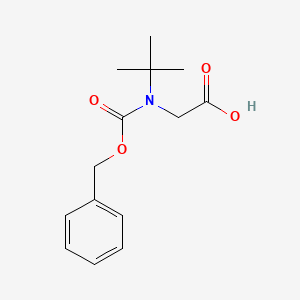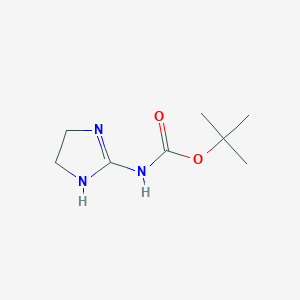
tert-butyl N-(imidazolidin-2-ylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(imidazolidin-2-ylidene)carbamate is a chemical compound that has garnered significant attention in recent years within the scientific research community.
Méthodes De Préparation
The synthesis of tert-butyl N-(imidazolidin-2-ylidene)carbamate typically involves the incorporation of a carbonyl group into a vicinal diamine. This process can be achieved through several synthetic routes, including:
Direct incorporation of the carbonyl group into 1,2-diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene or chloroformates.
Diamination of olefins: This approach involves the addition of diamines to olefins, followed by cyclization to form the imidazolidin-2-one structure.
Intramolecular hydroamination of linear urea derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidin-2-one ring.
Aziridine ring expansion: This approach involves the expansion of aziridine rings to form the imidazolidin-2-one structure.
Analyse Des Réactions Chimiques
Tert-butyl N-(imidazolidin-2-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
Tert-butyl N-(imidazolidin-2-ylidene)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(imidazolidin-2-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can lead to the modulation of various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Tert-butyl N-(imidazolidin-2-ylidene)carbamate can be compared with other similar compounds, such as imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share similar structural motifs but differ in their specific chemical properties and applications. For example:
Imidazolidin-2-ones: These compounds are widely used in pharmaceuticals and as chiral auxiliaries in asymmetric transformations.
Benzimidazolidin-2-ones: These compounds have applications in the synthesis of natural products and other biologically active molecules.
Imidazolidine-2-thione: This compound has been reported to exhibit antimicrobial, antifungal, and antithyroid properties.
This compound stands out due to its unique structure and versatile applications across various fields.
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
tert-butyl N-(4,5-dihydro-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C8H15N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H2,1-3H3,(H2,9,10,11,12) |
Clé InChI |
RMVWLHAAAGYUMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B13502763.png)
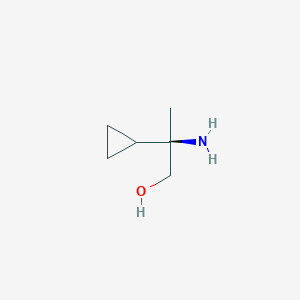
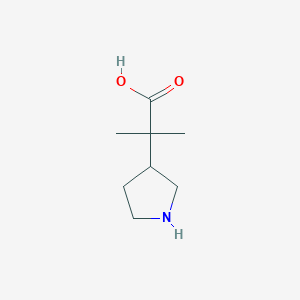
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)
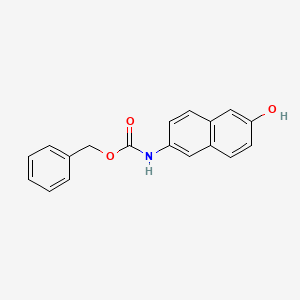
![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
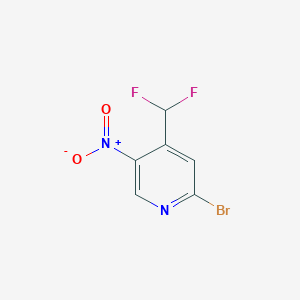
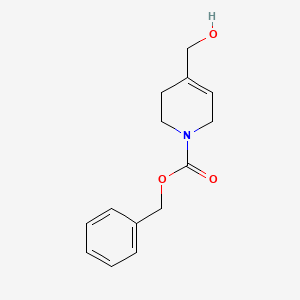
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)
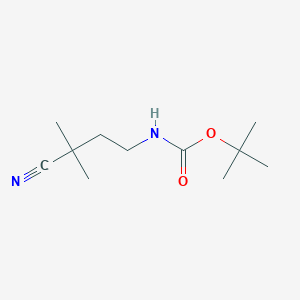
![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
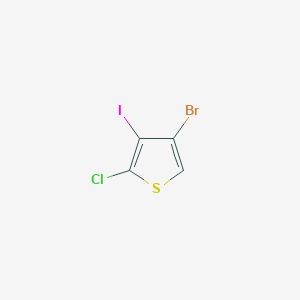
amine](/img/structure/B13502850.png)
